Cysteine-glycine

Description

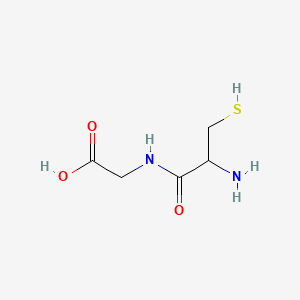

Structure

2D Structure

Properties

IUPAC Name |

2-[(2-amino-3-sulfanylpropanoyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3S/c6-3(2-11)5(10)7-1-4(8)9/h3,11H,1-2,6H2,(H,7,10)(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUKPVRWZDMRIEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)NCC(=O)O)N)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cysteine-Glycine: A Core Component in Cellular Redox Homeostasis and Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cysteine-glycine (Cys-Gly) is a dipeptide that plays a pivotal role in cellular biochemistry, primarily as a key intermediate in the catabolism of glutathione (B108866) (GSH), the most abundant intracellular antioxidant.[1] Its biological significance extends beyond being a mere breakdown product, as its constituent amino acids, cysteine and glycine (B1666218), are essential for a myriad of physiological processes, including the resynthesis of glutathione, redox signaling, and xenobiotic detoxification.[2][3] This technical guide provides a comprehensive overview of the biological functions and metabolic pathways of this compound, with a focus on the enzymatic processes that govern its formation and degradation. Furthermore, it presents quantitative data on the concentrations of Cys-Gly and related aminothiols, details key experimental methodologies for their analysis, and provides visual representations of the associated biochemical pathways to facilitate a deeper understanding of its role in cellular health and disease.

Biological Functions of this compound

The primary biological function of this compound is intrinsically linked to the metabolism of glutathione (γ-L-glutamyl-L-cysteinylglycine), a critical antioxidant that protects cells from damage by reactive oxygen species (ROS), free radicals, and heavy metals.[4][5]

Intermediate in Glutathione Metabolism

Glutathione is synthesized from glutamate (B1630785), cysteine, and glycine in two ATP-dependent steps.[1][4] Conversely, the degradation of glutathione, which allows for the recycling of its constituent amino acids, is initiated by the enzyme γ-glutamyltranspeptidase (GGT). GGT, often located on the outer surface of the cell membrane, cleaves the γ-glutamyl linkage of glutathione, releasing glutamate and the dipeptide this compound.[6][7] This process is a crucial step in the "cysteine salvage pathway," ensuring the recovery and reutilization of cysteine.[6]

Source of Cysteine and Glycine

Following its generation from glutathione, this compound is transported into the cytoplasm where it is hydrolyzed by dipeptidases into free cysteine and glycine.[6][7] These amino acids can then be utilized for various metabolic processes:

-

Glutathione Resynthesis: The released cysteine and glycine are direct precursors for the de novo synthesis of glutathione, thus completing the γ-glutamyl cycle. The availability of cysteine is often the rate-limiting step in glutathione synthesis.[1][2][8]

-

Protein Synthesis: Both cysteine and glycine are proteinogenic amino acids incorporated into the primary structure of proteins. Glycine, for instance, is a major component of collagen.[9]

-

Redox Signaling: Cysteine's thiol group is highly reactive and plays a crucial role in redox signaling by undergoing reversible oxidation-reduction reactions. This allows it to act as a molecular switch in various signaling pathways.[5][10]

-

Xenobiotic Detoxification: Glutathione S-transferases (GSTs) catalyze the conjugation of glutathione to a wide range of xenobiotics and their electrophilic metabolites, facilitating their detoxification and excretion. The breakdown of these glutathione conjugates also involves the formation of this compound derivatives.[3][11]

Metabolic Pathways Involving this compound

The central pathway involving this compound is the γ-glutamyl cycle, which describes the synthesis and degradation of glutathione.

The γ-Glutamyl Cycle

This cycle is a six-enzyme pathway that accounts for the synthesis and degradation of glutathione.

-

Glutathione Synthesis:

-

Glutathione Efflux and Degradation:

-

This compound Hydrolysis:

-

Step 4: this compound is cleaved by dipeptidases (also known as cysteinylglycinases) into cysteine and glycine.[6] In mammals, Dipeptidase 1 (DPEP1), a renal dipeptidase, is known to hydrolyze a variety of dipeptides, including Cys-Gly.

-

-

Amino Acid Re-uptake and Utilization:

-

The resulting amino acids (glutamate, cysteine, and glycine) are transported back into the cell to be reutilized for glutathione synthesis or other metabolic pathways.

-

Xenobiotic Detoxification (Mercapturic Acid Pathway)

Glutathione plays a critical role in the detoxification of electrophilic xenobiotics.

-

Conjugation: Glutathione S-transferases (GSTs) catalyze the conjugation of the thiol group of glutathione to the electrophilic center of the xenobiotic compound, forming a glutathione S-conjugate.[3]

-

Processing: The glutathione S-conjugate is then sequentially metabolized:

-

The glutamyl residue is removed by GGT, forming a cysteinylglycine-S-conjugate.

-

The glycine residue is cleaved by a dipeptidase, yielding a cysteine-S-conjugate.

-

The cysteine-S-conjugate is then N-acetylated by N-acetyltransferase to form a mercapturic acid, which is then excreted in the urine.[3]

-

Quantitative Data

The concentrations of this compound and related aminothiols can vary depending on the biological matrix and physiological state.

| Analyte | Matrix | Concentration Range | Reference |

| This compound | Human Plasma | 6.25–200 μM | [4] |

| Cysteine | Human Plasma | 25–800 μM | [4] |

| Glutathione (GSH) | Human Plasma | 1.56–50 μM | [4] |

| Homocysteine | Human Plasma | 3.13–100 μM | [4] |

| Glycine | Human Serum | 126–490 μM |

Experimental Protocols

Quantification of this compound in Human Plasma by HPLC

This protocol is adapted from a validated method for the simultaneous determination of total homocysteine, cysteine, cysteinylglycine, and glutathione in human plasma.[4]

4.1.1. Principle

Plasma aminothiols are first reduced to their free thiol forms. Proteins are then precipitated, and the thiols are derivatized with a fluorescent agent. The derivatized aminothiols are then separated and quantified by reversed-phase high-performance liquid chromatography (HPLC) with fluorescence detection.[4]

4.1.2. Materials

-

Tris-(2-carboxyethyl)-phosphine hydrochloride (TCEP)

-

Trichloroacetic acid (TCA)

-

Ammonium-7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonic acid (SBD-F)

-

Mercaptopropionylglycine (MPG) as internal standard

-

Cysteine, Glycine, this compound, Glutathione standards

-

HPLC system with fluorescence detector

-

Reversed-phase C18 column

4.1.3. Sample Preparation

-

Collect blood in EDTA-containing tubes and centrifuge to obtain plasma.

-

To 50 µL of plasma, add 50 µL of internal standard solution (MPG).

-

Add 50 µL of TCEP solution to reduce the aminothiols. Incubate at room temperature.

-

Precipitate proteins by adding 100 µL of TCA. Vortex and centrifuge.

-

Transfer the supernatant to a new tube.

-

Add a borate (B1201080) buffer to adjust the pH, followed by the derivatizing agent SBD-F. Incubate at 60°C.

-

Cool the sample and inject it into the HPLC system.

4.1.4. Chromatographic Conditions

-

Column: C18 reversed-phase column

-

Mobile Phase: A gradient of methanol (B129727) in an aqueous buffer (e.g., sodium acetate (B1210297) with acetic acid).

-

Flow Rate: 1.0 mL/min

-

Detection: Fluorescence detector with excitation at 385 nm and emission at 515 nm.

4.1.5. Quantification

-

Generate a standard curve for each analyte using known concentrations.

-

Calculate the concentration of this compound in the plasma samples by comparing their peak areas to the standard curve, normalized to the internal standard.

Dipeptidase Activity Assay using this compound

This is a general protocol that can be adapted to measure the activity of dipeptidases that cleave this compound. The principle is to measure the rate of release of one of the products, either cysteine or glycine.

4.2.1. Principle

The dipeptidase enzyme hydrolyzes this compound into cysteine and glycine. The rate of this reaction can be monitored by quantifying the appearance of free cysteine over time using a colorimetric or fluorometric method. A common method for cysteine quantification is the use of ninhydrin (B49086), which reacts with the primary amine of cysteine to produce a colored product.

4.2.2. Materials

-

This compound (substrate)

-

Dipeptidase enzyme source (e.g., purified enzyme, cell lysate, tissue homogenate)

-

Assay buffer (e.g., Tris-HCl or phosphate (B84403) buffer at optimal pH for the enzyme)

-

Ninhydrin reagent

-

Cysteine standards

-

Spectrophotometer or microplate reader

4.2.3. Assay Procedure

-

Prepare Reagents:

-

Prepare a stock solution of this compound in the assay buffer.

-

Prepare a series of cysteine standards of known concentrations in the assay buffer.

-

Prepare the ninhydrin reagent.

-

-

Enzyme Reaction:

-

In a microcentrifuge tube or a well of a microplate, add the assay buffer and the dipeptidase enzyme solution.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C).

-

Initiate the reaction by adding the this compound substrate solution.

-

Incubate for a specific period (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a stop solution (e.g., trichloroacetic acid) to precipitate the enzyme.

-

Centrifuge to pellet the precipitated protein.

-

-

Colorimetric Detection:

-

Transfer the supernatant to a new tube.

-

Add the ninhydrin reagent to the supernatant and the cysteine standards.

-

Heat the tubes in a boiling water bath for a set time (e.g., 15 minutes) to allow for color development.

-

Cool the tubes to room temperature.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a spectrophotometer.

-

-

Calculation of Enzyme Activity:

-

Generate a standard curve by plotting the absorbance of the cysteine standards against their concentrations.

-

Determine the concentration of cysteine produced in the enzymatic reaction from the standard curve.

-

Calculate the enzyme activity, typically expressed as units per milligram of protein (U/mg), where one unit is defined as the amount of enzyme that produces 1 µmol of product per minute under the specified assay conditions.

-

Signaling Pathways and Experimental Workflows

The γ-Glutamyl Cycle and this compound Metabolism

References

- 1. Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. graphviz.org [graphviz.org]

- 3. Reversible intramolecular hydrogen transfer between cysteine thiyl radicals and glycine and alanine in model peptides: absolute rate constants derived from pulse radiolysis and laser flash photolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. devtoolsdaily.medium.com [devtoolsdaily.medium.com]

- 5. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 7. researchgate.net [researchgate.net]

- 8. GraphViz Examples and Tutorial [graphs.grevian.org]

- 9. Evaluation of Activity Kinetic Parameters of SK319cys, As a New Cysteine Variant of Streptokinase: A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Insight into dipeptidase 1: structure, function, and mechanism in gastrointestinal cancer diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dipeptidase-1 governs renal inflammation during ischemia reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Cysteine-Glycine in Glutathione Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 15, 2025

Abstract

Glutathione (B108866) (GSH), a tripeptide of glutamate (B1630785), cysteine, and glycine (B1666218), is the most abundant intracellular antioxidant, playing a critical role in cellular protection, detoxification, and redox signaling. The metabolism of glutathione is a tightly regulated process involving its synthesis from precursor amino acids and its subsequent breakdown. Central to this metabolic cycle is the dipeptide cysteine-glycine (Cys-Gly), a direct product of glutathione degradation. This technical guide provides a comprehensive examination of the multifaceted role of this compound in glutathione metabolism. It delves into the enzymatic processes governing its formation and cleavage, its transport across cellular membranes, and its influence on key signaling pathways. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals investigating glutathione metabolism and its therapeutic potential.

Introduction

Glutathione (γ-L-glutamyl-L-cysteinylglycine) is a ubiquitous tripeptide essential for maintaining cellular redox homeostasis.[1] Its synthesis and degradation are intrinsically linked in a dynamic cycle. The breakdown of extracellular glutathione, initiated by the cell-surface enzyme γ-glutamyl transpeptidase (GGT), yields glutamate and the dipeptide this compound.[2] This dipeptide is a critical source of cysteine, the rate-limiting amino acid for intracellular glutathione resynthesis.[2] Understanding the kinetics of the enzymes involved, the transport mechanisms for Cys-Gly and its constituent amino acids, and the signaling cascades influenced by their availability is paramount for developing therapeutic strategies that target glutathione metabolism in various disease states, including cancer, neurodegenerative disorders, and inflammatory conditions.

Glutathione Synthesis and the Emergence of this compound

The de novo synthesis of glutathione occurs in the cytosol through two sequential ATP-dependent enzymatic reactions.[1]

-

Formation of γ-Glutamylcysteine: The first and rate-limiting step is the formation of a peptide bond between the γ-carboxyl group of glutamate and the amino group of cysteine, catalyzed by Glutamate-Cysteine Ligase (GCL) .[3]

-

Addition of Glycine: The dipeptide γ-glutamylcysteine then serves as a substrate for Glutathione Synthetase (GS) , which catalyzes the addition of glycine to the C-terminal of the cysteine residue, forming glutathione.[1]

The availability of cysteine is a critical determinant of the rate of glutathione synthesis.

The Degradation of Glutathione and the Central Role of this compound

The breakdown of glutathione primarily occurs in the extracellular space, initiated by γ-Glutamyl Transpeptidase (GGT) , a membrane-bound enzyme.[4] GGT cleaves the γ-glutamyl bond of glutathione, transferring the glutamyl moiety to an acceptor amino acid or water and releasing the dipeptide This compound (Cys-Gly) .[2]

This extracellularly generated Cys-Gly is then cleaved into its constituent amino acids, cysteine and glycine, by dipeptidases , which can be either membrane-bound or cytosolic.[5] The released cysteine and glycine can then be transported back into the cell to serve as precursors for de novo glutathione synthesis, thus completing the "glutathione cycle".

Quantitative Data on Key Components of Glutathione Metabolism

The following tables summarize key quantitative data for the enzymes and metabolites involved in the this compound arm of glutathione metabolism.

Table 1: Kinetic Parameters of Key Enzymes in Human Glutathione Metabolism

| Enzyme | Substrate(s) | Km (µM) | Vmax | kcat (s⁻¹) | Ki (µM) | Inhibitor |

| Glutamate-Cysteine Ligase (GCL) | L-Glutamate | 1800 | - | - | 2300 | Glutathione |

| L-Cysteine | 100 | - | - | - | ||

| Glutathione Synthetase (GS) | γ-Glutamylcysteine | Cooperative Binding | 11 µmol/min/mg | - | - | |

| Glycine | 913 | - | - | - | ||

| ATP | 37 | - | - | - | ||

| γ-Glutamyl Transpeptidase (GGT) | Glutathione | ~400 | - | 0.288 s⁻¹ (for GSNO) | - | |

| Membrane-Bound Dipeptidase (MBD-1) | Cystinyl-bis-glycine | Similar to MBD-2 | - | - | - | Penicillamine |

| Membrane-Bound Dipeptidase (MBD-2) | Cystinyl-bis-glycine | Similar to MBD-1 | - | - | - | Penicillamine |

Note: Specific Vmax and kcat values can vary significantly depending on the purification methods and assay conditions. Data for dipeptidases with Cys-Gly as a direct substrate is limited.

Table 2: Concentrations of this compound and Related Thiols in Human Plasma and Cells

| Metabolite | Compartment | Concentration (µM) |

| Cysteine | Plasma | 11.2 ± 0.9 |

| Cytosol (SMC) | ~59 | |

| Mitochondria (SMC) | ~177 | |

| Cystine | Plasma | 79.4 ± 7.6 |

| Cysteinyl-glycine | Plasma | 6.25 - 200 (range) |

| Glutathione (GSH) | Plasma | 1.56 - 50 (range) |

| Erythrocytes | ~2300 | |

| Glutathione Disulfide (GSSG) | Erythrocytes | <1% of GSH |

SMC: Smooth Muscle Cells. Concentrations can vary based on cell type, physiological state, and diet.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound in glutathione metabolism.

Measurement of γ-Glutamyl Transpeptidase (GGT) Activity (Colorimetric Assay)

This protocol is adapted from widely used commercial kits and is based on the cleavage of a chromogenic substrate, L-γ-glutamyl-p-nitroanilide (GGPNA).

Materials:

-

96-well clear flat-bottom microplate

-

Spectrophotometric microplate reader

-

GGT Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing glycylglycine (B550881) as a glutamyl acceptor)

-

L-γ-glutamyl-p-nitroanilide (GGPNA) substrate solution

-

p-Nitroaniline (pNA) standard solution

-

Sample (serum, plasma, cell lysate)

-

Purified GGT (positive control)

Procedure:

-

Standard Curve Preparation: Prepare a series of pNA standards (e.g., 0, 8, 16, 24, 32, 40 nmol/well) in GGT Assay Buffer in the microplate.

-

Sample Preparation:

-

Serum/Plasma: Can often be used directly or diluted with GGT Assay Buffer.

-

Cell Lysate: Lyse cells in ice-cold GGT Assay Buffer and centrifuge to remove debris.

-

-

Assay Reaction:

-

Add 10 µL of sample or positive control to appropriate wells.

-

Prepare a Reaction Mix containing GGT Assay Buffer and GGPNA substrate solution.

-

Initiate the reaction by adding 90 µL of the Reaction Mix to each sample and control well.

-

-

Measurement:

-

Immediately measure the absorbance at 418 nm (A₀) at 37°C.

-

Incubate the plate at 37°C and take subsequent readings at various time points (e.g., every 5 minutes for a kinetic assay, or a final reading after 30-60 minutes for an endpoint assay).

-

-

Data Analysis:

-

Subtract the A₀ reading from all subsequent readings to get the change in absorbance (ΔA).

-

Calculate the GGT activity based on the rate of pNA formation, using the standard curve to convert ΔA to nmol of pNA. One unit of GGT is defined as the amount of enzyme that generates 1.0 µmole of pNA per minute at 37°C.

-

Quantification of Intracellular this compound by HPLC

This method involves pre-column derivatization of thiols with a fluorescent reagent followed by separation and detection using reverse-phase HPLC.

Materials:

-

HPLC system with a fluorescence detector

-

C18 reverse-phase column

-

Derivatization reagent (e.g., monobromobimane (B13751) or ammonium (B1175870) 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F))

-

This compound standard

-

Internal standard (e.g., N-acetylcysteine)

-

Cell culture reagents

-

Metaphosphoric acid (MPA) or similar for protein precipitation

-

TCEP (tris(2-carboxyethyl)phosphine) for reduction of disulfides

Procedure:

-

Sample Preparation:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a protein-precipitating acid (e.g., 5% MPA).

-

Centrifuge to pellet precipitated proteins.

-

Collect the supernatant containing the thiol metabolites.

-

-

Reduction and Derivatization:

-

Treat the supernatant with TCEP to reduce any disulfide bonds.

-

Add the derivatization reagent (e.g., SBD-F) and incubate at 60°C for 60 minutes in the dark.

-

Stop the reaction by adding a strong acid (e.g., 1 M HCl).

-

-

HPLC Analysis:

-

Inject the derivatized sample onto the C18 column.

-

Use a suitable mobile phase gradient (e.g., a gradient of methanol (B129727) and a citrate (B86180) buffer) to separate the derivatized thiols.

-

Detect the fluorescent derivatives using an appropriate excitation and emission wavelength (e.g., Ex/Em = 385/515 nm for SBD-F).

-

-

Quantification:

-

Create a standard curve using known concentrations of this compound standard.

-

Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.

-

Cysteinylglycinase (Dipeptidase) Activity Assay

This protocol describes a method to measure the activity of dipeptidases that cleave this compound.

Materials:

-

This compound substrate

-

Enzyme source (purified dipeptidase or cell/tissue homogenate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

HPLC system for amino acid analysis

-

o-phthalaldehyde (OPA) for post-column derivatization of glycine

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing the assay buffer and this compound substrate (e.g., 0.5 mM).

-

Pre-incubate the mixture at 37°C.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the enzyme source to the reaction mixture.

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding a quenching solution (e.g., a strong acid like perchloric acid) or by heat inactivation.

-

-

Quantification of Glycine:

-

Centrifuge the terminated reaction mixture to remove any precipitated protein.

-

Analyze the supernatant for the amount of released glycine using an HPLC-based amino acid analysis system with OPA post-column derivatization and fluorescence detection.

-

-

Data Analysis:

-

Calculate the amount of glycine produced per unit time.

-

Enzyme activity can be expressed as µmol of glycine released per minute per mg of protein.

-

Signaling Pathways and Logical Relationships

The availability of cysteine and glycine, influenced by the breakdown of extracellular glutathione and the subsequent processing of this compound, can impact several key cellular signaling pathways.

The Keap1-Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm through its interaction with Keap1, which facilitates its ubiquitination and proteasomal degradation.[6] Oxidative or electrophilic stress leads to the modification of reactive cysteine residues on Keap1, disrupting the Keap1-Nrf2 interaction.[7] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous antioxidant and cytoprotective genes, including those involved in glutathione synthesis (GCL).[6]

The influx of cysteine from the breakdown of extracellular Cys-Gly can directly support the synthesis of glutathione, a key component of the Nrf2-mediated antioxidant response.

References

- 1. Glutathione - Wikipedia [en.wikipedia.org]

- 2. reddit.com [reddit.com]

- 3. Postprandial Cysteine/Cystine Redox Potential in Human Plasma Varies with Meal Content of Sulfur Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. The Non-Essential Amino Acid Cysteine Becomes Essential for Tumor Proliferation and Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Crossroads of Cysteine-Glycine: A Technical Guide to its Synthesis and Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide cysteine-glycine (Cys-Gly) occupies a central position in cellular biochemistry, primarily as a key intermediate in the catabolism of glutathione (B108866) (GSH), the most abundant intracellular antioxidant. The enzymatic pathways governing the synthesis of its precursor and its subsequent degradation are critical for maintaining cellular redox homeostasis, amino acid recycling, and influencing various physiological and pathological processes. Dysregulation of these enzymatic activities has been implicated in a range of conditions, including cancer, neurodegenerative diseases, and drug resistance. This in-depth technical guide provides a comprehensive overview of the core enzymatic processes involved in the synthesis and degradation of this compound, tailored for researchers, scientists, and professionals in drug development. This guide summarizes key quantitative data, details experimental protocols for the principal enzymes, and provides visual representations of the involved pathways and workflows.

I. Enzymatic Synthesis of the this compound Precursor: The Glutathione Biosynthesis Pathway

The synthesis of this compound is intrinsically linked to the synthesis of glutathione. Glutathione is a tripeptide (γ-L-Glutamyl-L-cysteinyl-L-glycine) synthesized in two sequential ATP-dependent steps. The immediate precursor to the cysteinyl-glycine moiety within glutathione is γ-glutamylcysteine.

The two key enzymes involved in this pathway are:

-

γ-Glutamylcysteine Synthetase (GCS) , also known as Glutamate-Cysteine Ligase (GCL)

-

Glutathione Synthetase (GS)

Signaling Pathway: Glutathione Biosynthesis

Caption: The two-step enzymatic synthesis of glutathione, the precursor to this compound.

II. Enzymatic Degradation of Glutathione to this compound

The breakdown of glutathione is the primary source of extracellular and intracellular this compound. This process is initiated by γ-Glutamyl Transpeptidase and completed by various dipeptidases.

-

γ-Glutamyl Transpeptidase (GGT)

-

Dipeptidases

Signaling Pathway: Glutathione Degradation

Caption: The enzymatic cascade for the degradation of glutathione into its constituent amino acids.

III. Quantitative Data Presentation

The following tables summarize the kinetic parameters for the key enzymes involved in the synthesis and degradation of this compound. These values can vary depending on the species, tissue source, and experimental conditions.

Table 1: Kinetic Parameters of Enzymes in this compound Metabolism

| Enzyme | Organism/Source | Substrate | Km (mM) | Vmax | kcat (s-1) | Reference |

| γ-Glutamylcysteine Synthetase (GCS) | E. coli | L-Glutamate | 1.8 | - | - | [1] |

| L-Cysteine | 0.14 | - | - | [1] | ||

| Rat Kidney | L-Glutamate | 1.6 | - | - | ||

| L-α-Aminobutyrate | 1.2 | - | - | [1] | ||

| Glutathione Synthetase (GS) | E. coli B | γ-Glutamylcysteine | 2.6 | - | - | [2][3] |

| Glycine | 2.0 | - | - | [2][3] | ||

| ATP | 1.8 | - | - | [2][3] | ||

| Rat | ATP | 0.037 | - | - | [4] | |

| Glycine | 0.913 | - | - | [4] | ||

| γ-Glutamyl Transpeptidase (GGT) | H. pylori | γ-Glutamyl-p-nitroanilide | 0.088 | 84.4 µmol/min/mg | - | [5] |

| B. subtilis SK11.004 | L-Glutamine (hydrolysis) | 3.16 | - | - | [6] | |

| L-Glutamine (transpeptidation) | 0.83 | - | - | [6] | ||

| Human Liver | γ-Glutamyl-p-nitroanilide | 1.83 | - | - | [7] | |

| Glycylglycine (B550881) | 12.5 | - | - | [7] | ||

| Hog Kidney | γ-Glutamyl-p-nitroanilide | 1.87 | - | - | [8] | |

| Human | Reduced Glutathione (GSH) | 0.011 | - | - | [9] | |

| Human | Oxidized Glutathione (GSSG) | 0.009 (GGT1), 0.043 (GGT5) | - | - | [9] | |

| Dipeptidase | Human Lens | Various Dipeptides | 0.04 - 4.2 | - | - | [10][11] |

| Rat Brain Membranes | Arg0-Met5-enkephalin | 0.1 | 3.8 µmol/mg/min | - | [3] | |

| Rat Intestinal Mucosa | Leu-Gly | 0.91 | 16.4 µmol/min/mg | - | [12] | |

| Leu-Gly-Gly | 0.77 | 20.6 µmol/min/mg | - | [12] |

IV. Experimental Protocols

This section provides detailed methodologies for the purification and activity assays of the key enzymes discussed.

A. γ-Glutamylcysteine Synthetase (GCS)

Caption: A typical workflow for the purification of recombinant GCS.

Methodology:

-

Cell Culture and Lysis: Grow E. coli cells expressing the recombinant GCS to the desired optical density and induce protein expression. Harvest the cells by centrifugation and resuspend in a suitable lysis buffer. Lyse the cells using sonication or a French press.

-

Clarification: Centrifuge the cell lysate at high speed to pellet cellular debris. Collect the supernatant containing the soluble GCS.

-

Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the supernatant to precipitate the GCS. The optimal percentage of ammonium sulfate saturation should be determined empirically.

-

Dialysis: Resuspend the ammonium sulfate pellet in a minimal volume of buffer and dialyze extensively against a buffer suitable for the first chromatography step to remove the ammonium sulfate.

-

Ion Exchange Chromatography: Load the dialyzed sample onto an anion-exchange column (e.g., DEAE-Sepharose) equilibrated with the appropriate buffer. Elute the bound GCS using a salt gradient (e.g., NaCl or KCl).

-

Gel Filtration Chromatography: Further purify the GCS-containing fractions by gel filtration chromatography (e.g., Sephacryl S-300) to separate proteins based on size.

-

Purity Assessment: Analyze the purity of the final GCS preparation by SDS-PAGE.

This assay is a coupled-enzyme assay that measures the production of γ-glutamylcysteine.

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, 20 mM MgCl₂, 150 mM KCl, pH 7.8

-

Substrate Stock Solutions: 200 mM L-Glutamate, 20 mM L-Cysteine (prepare fresh), 100 mM Glycine, 100 mM ATP (pH adjusted to ~7.0)

-

Detection Reagent Stock: 10 mM DTNB, 20 mM NADPH

-

Enzyme Stock Solutions: Glutathione Synthetase (GS) (10 units/mL), Glutathione Reductase (GR) (100 units/mL)

-

Inhibitor Stock (optional): 50 mM Acivicin

Procedure:

-

Prepare a Reaction Master Mix for the desired number of reactions. For a 1 mL reaction, combine:

-

Assay Buffer

-

10 mM L-Cysteine (final concentration)

-

10 mM Glycine (final concentration)

-

5 mM ATP (final concentration)

-

1 mM DTNB (final concentration)

-

0.2 mM NADPH (final concentration)

-

1 unit/mL Glutathione Synthetase

-

2 units/mL Glutathione Reductase

-

-

Set up Controls:

-

Blank: Use lysis buffer instead of the sample.

-

Negative Control: Replace the L-glutamate stock with assay buffer.

-

-

Pre-incubation: Add the master mix to cuvettes or a 96-well plate. Add the sample containing GCS. Pre-incubate at 37°C for 5 minutes.

-

Initiate Reaction: Start the reaction by adding L-glutamate to a final concentration of 10 mM.

-

Measurement: Immediately monitor the increase in absorbance at 412 nm over time. The rate of increase is proportional to the GCS activity.

B. Glutathione Synthetase (GS)

The purification of GS often follows a similar protocol to that of GCS, involving cell lysis, ammonium sulfate precipitation, and multiple chromatography steps.

This assay measures the formation of glutathione from γ-glutamylcysteine and glycine.

Reagents:

-

Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.5

-

Substrates: γ-Glutamylcysteine, Glycine, ATP

-

Detection can be achieved by measuring the disappearance of γ-glutamylcysteine or the appearance of glutathione using HPLC or by a coupled assay measuring ADP formation. A common method involves a recycling assay with glutathione reductase and DTNB.

Procedure (Recycling Assay):

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer, γ-glutamylcysteine, glycine, ATP, and the sample containing GS.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Termination: Stop the reaction, for example, by adding a deproteinizing agent like metaphosphoric acid.

-

GSH Quantification:

-

Neutralize the sample.

-

Add a solution containing DTNB, NADPH, and glutathione reductase.

-

Monitor the increase in absorbance at 412 nm. The rate of color development is proportional to the amount of GSH produced by GS.

-

C. γ-Glutamyl Transpeptidase (GGT)

Caption: A general workflow for the purification of membrane-bound GGT.

Methodology:

-

Tissue Homogenization: Homogenize the source tissue (e.g., kidney cortex) in a suitable buffer.

-

Membrane Solubilization: Since GGT is often membrane-bound, solubilize the membrane fraction using a non-ionic detergent (e.g., Triton X-100 or Lubrol).

-

Clarification: Centrifuge at high speed (ultracentrifugation) to pellet insoluble material.

-

Affinity Chromatography: As GGT is a glycoprotein, it can be purified using lectin affinity chromatography (e.g., Concanavalin A-Sepharose).

-

Further Chromatographic Steps: Additional purification can be achieved through ion-exchange and gel filtration chromatography.

This is the most common assay for GGT activity, using a chromogenic substrate.

Reagents:

-

GGT Assay Buffer: e.g., Tris-HCl buffer with glycylglycine as an acceptor substrate.

-

GGT Substrate: L-γ-glutamyl-p-nitroanilide.

-

p-Nitroaniline (pNA) Standard Solution.

Procedure:

-

Prepare a Reaction Mixture containing GGT assay buffer and the GGT substrate.

-

Prepare a Standard Curve using the pNA standard solution.

-

Sample Preparation: Prepare samples (e.g., serum, tissue homogenate) and add them to a 96-well plate.

-

Initiate Reaction: Add the reaction mixture to the samples.

-

Measurement: Monitor the increase in absorbance at 405-418 nm over time in a kinetic plate reader. The rate of pNA formation is directly proportional to the GGT activity.

D. Dipeptidase

Purification strategies for dipeptidases vary depending on whether they are cytosolic or membrane-bound.

-

Cytosolic Dipeptidase: Typically involves tissue homogenization, ammonium sulfate precipitation, and a series of chromatographic steps (ion-exchange, hydrophobic interaction, and gel filtration).

-

Membrane-Bound Dipeptidase: Requires initial membrane isolation and solubilization with detergents, followed by chromatography.

The activity of dipeptidases that hydrolyze this compound can be measured by quantifying the release of either cysteine or glycine.

HPLC-Based Assay:

This method offers high specificity and sensitivity.

Reagents:

-

Assay Buffer: e.g., Tris-HCl or phosphate (B84403) buffer at the optimal pH for the specific dipeptidase.

-

Substrate: this compound.

-

Derivatizing Agent: e.g., o-phthalaldehyde (B127526) (OPA) for fluorescence detection of primary amines or phenylisothiocyanate (PITC) for UV detection.

-

Amino acid standards (cysteine and glycine).

Procedure:

-

Reaction: Incubate the sample containing the dipeptidase with this compound in the assay buffer at 37°C.

-

Termination: Stop the reaction at various time points, for example, by adding a strong acid like trichloroacetic acid.

-

Derivatization: Derivatize the amino acids in the reaction mixture with a suitable agent.

-

HPLC Analysis: Separate and quantify the derivatized cysteine and glycine using reverse-phase HPLC with either fluorescence or UV detection.

-

Calculation: Determine the enzyme activity based on the rate of product formation.

V. Conclusion

The enzymatic pathways governing the synthesis and degradation of this compound are fundamental to cellular function and are of significant interest in various fields of biomedical research and drug development. A thorough understanding of the key enzymes—γ-glutamylcysteine synthetase, glutathione synthetase, γ-glutamyl transpeptidase, and dipeptidases—is crucial for elucidating their roles in health and disease. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to investigate these pathways, screen for potential therapeutic modulators, and develop novel strategies for a range of pathological conditions. Further research, particularly in obtaining more specific kinetic data for dipeptidases acting on this compound, will continue to enhance our understanding of this critical metabolic crossroads.

References

- 1. Membrane Protein Extraction and Isolation | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel dipeptidyl aminopeptidase in rat brain membranes. Its isolation, purification, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HPLC-Based Enzyme Assays for Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]

- 8. d-nb.info [d-nb.info]

- 9. Crystal structure of human renal dipeptidase involved in beta-lactam hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Purification and characterization of a new enzyme dipeptidase from human lens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetics of peptide hydrolysis and amino acid decomposition at high temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Purification and characterization of cytosol aminopeptidase from rat intestinal mucosa] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Transport Mechanisms for Cysteine-Glycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular transport mechanisms for the dipeptide cysteine-glycine (Cys-Gly). Cys-Gly is a crucial intermediate in glutathione (B108866) metabolism, and understanding its transport across cellular membranes is vital for research in areas such as neurobiology, pharmacology, and drug development. This document details the primary transporters involved, presents quantitative data on their function, outlines experimental protocols for their study, and illustrates the key pathways and workflows.

Primary Transport Mechanisms for this compound

The primary mechanism for the cellular uptake of intact this compound is facilitated by proton-coupled oligopeptide transporters (POTs), a family of solute carriers (SLC). The key transporter identified for Cys-Gly is PepT2.

Peptide Transporter 2 (PepT2/SLC15A2)

PepT2 is a high-affinity, low-capacity transporter predominantly found in the kidneys, brain, and lungs. In the central nervous system, it is expressed in astroglia-rich primary cultures[1]. Its primary function is the uptake of di- and tripeptides, including Cys-Gly, from the extracellular space into the cell. This process is driven by a proton gradient, with the influx of the dipeptide being coupled to the influx of H+.

Alternative and Indirect Transport Mechanisms

While direct transport of the intact Cys-Gly dipeptide is mediated by PepT2, the constituent amino acids, cysteine and glycine (B1666218), can also be transported into the cell independently following extracellular hydrolysis.

Extracellular Hydrolysis

Extracellular peptidases can cleave Cys-Gly into its constituent amino acids, L-cysteine and L-glycine. These individual amino acids are then transported into the cell via their specific amino acid transporters.

Cysteine Transporters

The transport of L-cysteine into the cell is a critical step for glutathione synthesis. Several transporter systems are involved in cysteine uptake:

-

Alanine-Serine-Cysteine Transporters (ASCT1/SLC1A4 and ASCT2/SLC1A5): These are Na+-dependent transporters that mediate the uptake of neutral amino acids, including alanine, serine, and cysteine[2]. ASCT2, in particular, has been shown to transport glycine, although with a lower affinity compared to its primary substrates[2].

-

System Xc- (SLC7A11/SLC3A2): This is a cystine/glutamate (B1630785) antiporter that transports cystine (the oxidized dimer of cysteine) into the cell in exchange for intracellular glutamate[3]. Once inside the cell, cystine is reduced to two molecules of cysteine.

-

Excitatory Amino Acid Transporters (EAATs): While primarily known for glutamate transport, some EAAT isoforms have been shown to transport L-cysteine.

Glycine Transporters

Glycine transport is mediated by several systems, which are crucial for both metabolic processes and neurotransmission:

-

Glycine Transporter 1 (GlyT1/SLC6A9) and Glycine Transporter 2 (GlyT2/SLC6A5): These are Na+ and Cl--dependent transporters responsible for the reuptake of glycine from the synaptic cleft, thereby regulating glycinergic neurotransmission[4].

-

System A (SNATs): Sodium-coupled neutral amino acid transporters can also mediate glycine uptake.

-

System ASC (ASCT2): As mentioned, ASCT2 can transport glycine[2].

Quantitative Data on this compound and Related Transport

Quantitative kinetic data for the direct transport of this compound is not extensively available in the literature. However, data for related substrates and the individual amino acids provide valuable context for understanding the efficiency of these transport systems.

| Transporter | Substrate | Cell Type/System | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| PepT2 | Cefadroxil (B1668780) (inhibitor of Cys-Gly uptake) | Astroglia-rich primary cultures | IC50 provided | - | [1] |

| XAG- family | L-cystine | Rat brain synaptosomes | 473 ± 146 | - | [5] |

| Mitochondrial Cysteine Transporter | L-cysteine | Arabidopsis thaliana mitochondria | 390 ± 110 | 27.2 ± 4.4 | [6] |

| Asc-1 | Glycine | - | 8 | - | [7] |

Note: The IC50 for cefadroxil inhibition of Cys-Gly-dependent glutathione restoration provides an indirect measure of the affinity of the transporter for this competing substrate.

Experimental Protocols

The study of this compound transport involves a variety of experimental techniques. Below are detailed methodologies for key experiments.

Protocol for Measuring Dipeptide Uptake in Cultured Cells

This protocol is adapted from methods used to study peptide transporter function[1][8].

Objective: To quantify the uptake of a radiolabeled dipeptide (e.g., [3H]Gly-Sar, a commonly used PepT2 substrate) as a proxy for Cys-Gly transport in a cell line expressing the transporter of interest.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Culture medium (e.g., DMEM with 10% FBS)

-

Transfection reagent and plasmid DNA encoding the transporter (e.g., hPepT2)

-

Phosphate-buffered saline (PBS)

-

Uptake buffer (e.g., Mes-buffered saline, pH 6.0)

-

Radiolabeled dipeptide (e.g., [3H]Gly-Sar)

-

Unlabeled dipeptide for competition assays (e.g., Gly-Sar, Cys-Gly)

-

Scintillation cocktail and vials

-

Scintillation counter

-

Cell lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS)

-

Protein assay kit (e.g., BCA)

Procedure:

-

Cell Culture and Transfection:

-

Plate HEK293 cells in 24-well plates and grow to 80-90% confluency.

-

Transfect the cells with the plasmid encoding the transporter using a suitable transfection reagent according to the manufacturer's protocol. Use an empty vector as a negative control.

-

Allow 24-48 hours for transporter expression.

-

-

Uptake Assay:

-

Wash the cells twice with 1 mL of pre-warmed PBS.

-

Pre-incubate the cells with 0.5 mL of uptake buffer for 10-15 minutes at 37°C.

-

Remove the pre-incubation buffer and add 0.2 mL of uptake buffer containing the radiolabeled dipeptide at the desired concentration. For competition experiments, include the unlabeled competitor (e.g., Cys-Gly) in this solution.

-

Incubate for a specific time (e.g., 1-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

-

Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with 1 mL of ice-cold PBS.

-

-

Quantification:

-

Lyse the cells by adding 0.5 mL of cell lysis buffer and incubating for at least 30 minutes.

-

Transfer a portion of the lysate (e.g., 0.4 mL) to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Use a small aliquot of the remaining lysate to determine the total protein concentration using a protein assay kit.

-

-

Data Analysis:

-

Calculate the uptake rate as picomoles of substrate per milligram of protein per minute.

-

For kinetic analysis, perform the assay with varying concentrations of the radiolabeled substrate and determine Km and Vmax by fitting the data to the Michaelis-Menten equation.

-

Protocol for Assessing Cys-Gly Utilization for Glutathione Synthesis

This protocol is based on the methodology described by Dringen et al. (1999)[1].

Objective: To determine if cultured cells can utilize extracellular Cys-Gly for intracellular glutathione (GSH) synthesis, and to test for inhibition by specific transporter substrates.

Materials:

-

Astroglia-rich primary cultures (or other relevant cell type)

-

Glucose- and amino acid-free starvation medium

-

Incubation medium containing glutamate and either cysteine plus glycine or Cys-Gly

-

Inhibitors (e.g., cefadroxil, alanylalanine)

-

Reagents for GSH quantification (e.g., 5,5'-dithiobis(2-nitrobenzoic acid) - DTNB)

-

Cell lysis buffer

-

Spectrophotometer

Procedure:

-

Cell Starvation:

-

Incubate the cultured cells in a glucose- and amino acid-free medium for 24 hours to deplete intracellular GSH stores.

-

-

Incubation with Precursors:

-

Replace the starvation medium with incubation medium containing a fixed concentration of glutamate and one of the following:

-

Cysteine and glycine (positive control)

-

This compound

-

No cysteine or glycine precursors (negative control)

-

-

For inhibition studies, add potential inhibitors (e.g., a 200-fold excess of cefadroxil) to the medium containing Cys-Gly.

-

Incubate the cells for a defined period (e.g., 6 hours).

-

-

GSH Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells and de-proteinize the lysate.

-

Measure the total GSH content using a colorimetric assay with DTNB, which reacts with GSH to produce a yellow-colored product that can be measured at 412 nm.

-

-

Data Analysis:

-

Compare the amount of GSH restored in the presence of Cys-Gly to that restored with cysteine and glycine.

-

Evaluate the effect of inhibitors on the Cys-Gly-dependent GSH restoration. A significant reduction in GSH levels in the presence of an inhibitor indicates that the inhibitor competes with Cys-Gly for the same transporter.

-

Signaling Pathways and Regulation

The regulation of dipeptide transporters like PepT2 is complex and can occur at both the transcriptional and post-translational levels. While specific signaling pathways that directly target Cys-Gly transport are not fully elucidated, general mechanisms of transporter regulation are likely to apply. Neurotransmitter transporters, for instance, are regulated by altering their rate of internalization and insertion into the plasma membrane, as well as by modulating the activity of the transporters already present in the membrane[9].

Potential Regulatory Mechanisms

-

Protein Kinase C (PKC): PKC is a known regulator of various transporters. Activation of PKC can lead to the phosphorylation of the transporter protein, which may alter its kinetic properties or trigger its internalization from the cell surface. For example, PKC activation has been shown to affect the endocytosis and phosphorylation of glycine transporter 2 (GlyT2)[4].

-

Protein-Protein Interactions: Transporters often exist in complexes with other proteins that can modulate their function and trafficking. For instance, the C-terminus of GlyT2 interacts with the PDZ domain-containing protein Syntenin-1, which is involved in its trafficking[4]. Similar interactions may regulate PepT2.

-

Substrate-induced Regulation: The presence of substrates can influence the expression and activity of their transporters. Prolonged exposure to high concentrations of a substrate may lead to the downregulation of the corresponding transporter.

Visualizations

Diagrams of Transport Mechanisms and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the key concepts discussed in this guide.

Caption: Overview of direct and indirect cellular uptake pathways for this compound.

Caption: Experimental workflow for measuring radiolabeled dipeptide uptake in cultured cells.

Caption: A potential signaling pathway for the regulation of PepT2 activity via PKC.

This guide provides a foundational understanding of the cellular transport of this compound. Further research is required to fully elucidate the specific kinetic parameters of Cys-Gly transport via PepT2 and to map the detailed signaling networks that regulate its function. Such knowledge will be invaluable for the development of novel therapeutic strategies that target glutathione metabolism and related pathways.

References

- 1. The peptide transporter PepT2 mediates the uptake of the glutathione precursor CysGly in astroglia-rich primary cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. mdpi.com [mdpi.com]

- 4. The N-terminal tail of the glycine transporter: role in transporter phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular mechanisms of cystine transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. The alanine‐serine‐cysteine‐1 (Asc‐1) transporter controls glycine levels in the brain and is required for glycinergic inhibitory transmission | EMBO Reports [link.springer.com]

- 8. Mutagenesis and cysteine scanning of transmembrane domain 10 of the human dipeptide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Signaling pathways take aim at neurotransmitter transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

The Nexus of Cysteine-Glycine and Gamma-Glutamyl Transpeptidase Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the intricate relationship between the dipeptide cysteine-glycine (Cys-Gly) and the enzymatic activity of gamma-glutamyl transpeptidase (GGT). GGT, a cell-surface enzyme, plays a pivotal role in the extracellular catabolism of glutathione (B108866) (GSH), leading to the liberation of Cys-Gly. This process is fundamental to maintaining cellular cysteine homeostasis, a critical factor in the synthesis of intracellular GSH and the modulation of cellular redox status. This guide will dissect the biochemical pathways, detail experimental methodologies for the quantification of GGT activity and Cys-Gly, present quantitative data from various physiological and pathological states, and explore the implications of this axis in disease and drug development.

Introduction

Gamma-glutamyl transpeptidase (GGT) is a key enzyme in the gamma-glutamyl cycle, responsible for the breakdown of extracellular glutathione.[1][2] Its primary function involves the transfer of the gamma-glutamyl moiety from glutathione to an acceptor molecule, which can be an amino acid, a peptide, or water.[1] This enzymatic action releases the dipeptide this compound (Cys-Gly).[3] The subsequent cleavage of Cys-Gly by cell-surface dipeptidases provides a crucial source of cysteine, the rate-limiting amino acid for the intracellular synthesis of glutathione.[4]

The GGT-Cys-Gly axis is integral to cellular antioxidant defense, detoxification processes, and the modulation of redox-sensitive signaling pathways.[5][6] Dysregulation of GGT activity and altered Cys-Gly levels have been implicated in a range of pathologies, including liver disease, cardiovascular conditions, and cancer.[7][8][9] Furthermore, the role of GGT in providing cysteine to tumor cells has linked its activity to drug resistance, making it a target of significant interest in oncology.[2] This guide aims to provide a comprehensive technical overview of this critical biochemical relationship for professionals in research and drug development.

Biochemical Pathway of GGT-Mediated Glutathione Catabolism

The catabolism of extracellular glutathione initiated by GGT is a two-step process. First, GGT cleaves the gamma-glutamyl bond of glutathione, releasing glutamate (B1630785) and forming a gamma-glutamyl-enzyme intermediate.[10] In the second step, the gamma-glutamyl moiety is transferred to an acceptor molecule, and Cys-Gly is released.[10]

Figure 1: GGT-Mediated Glutathione Catabolism Pathway.

Quantitative Data

The following tables summarize quantitative data on GGT activity and Cys-Gly levels in various populations and conditions. These values can vary based on the specific assay and population characteristics.

Table 1: Reference Ranges for GGT Activity and this compound

| Analyte | Population | Reference Range | Source(s) |

| GGT Activity | Males (≥18 years) | 8-61 U/L | [4] |

| Females (≥18 years) | 5-36 U/L | [4] | |

| Males (<45 years) | 5-27 IU/L | [11] | |

| Females (<45 years) | 5-27 IU/L | [11] | |

| Males and Females (≥45 years) | 8-38 IU/L | [11] | |

| Adults | 5-40 U/L | [12] | |

| This compound | Healthy Adults (Plasma) | 29.99 ± 7.98 µmol/L | [13] |

| Healthy Adults (Plasma) | Not specified, but positively correlated with GGT | [14] | |

| Total Cysteine | Healthy Adults (Plasma) | 181.8 ± 25.7 µmol/L | [13] |

| Glycine | Adults (Plasma) | 170 to 330 µmol/L | [15] |

Table 2: GGT Activity and this compound Levels in Disease States

| Condition | Analyte | Value | Comparison | Source(s) |

| Liver Disease | GGT Activity | Elevated | Compared to healthy controls | [7][16] |

| GGT Activity (Alcoholic Liver Disease) | Median: 317.00 U/L | - | [16] | |

| GGT Activity (Drug-Induced Liver Injury) | Median: 218.00 U/L | - | [16] | |

| GGT Activity (Primary Biliary Cholangitis) | Median: 180.00 U/L | - | [16] | |

| GGT Activity (NAFLD) | Median: 62.00 U/L | - | [16] | |

| Cardiovascular Disease | GGT Activity | Hazard Ratio: 1.63 (for 1-SD increase) | Associated with Myocardial Infarction risk | [14] |

| This compound | Hazard Ratio: 1.36 (for 1-SD increase) | Associated with Myocardial Infarction risk | [14] | |

| Metabolic Syndrome | GGT Activity | Increased | Progressive increase with number of MS components | [17] |

| This compound | Increased | Progressive increase with number of MS components | [17] | |

| Breast Cancer | GGT Activity | Significantly higher | Compared to healthy controls | [3] |

| Glutathione (GSH) | Higher (not statistically significant) | Compared to healthy controls | [3] | |

| Gastric & Esophageal Cancer | Cysteine | Lower in gastric adenocarcinoma cases | Compared to matched controls | [18] |

| This compound | Inversely associated with gastric cardia adenocarcinoma | - | [18] |

Experimental Protocols

Accurate quantification of GGT activity and Cys-Gly levels is crucial for research and clinical applications. The following are detailed methodologies for these measurements.

Measurement of Gamma-Glutamyl Transpeptidase (GGT) Activity

A common method for determining GGT activity is a colorimetric assay using a synthetic substrate.[4][11]

Principle: GGT catalyzes the transfer of the γ-glutamyl group from L-γ-glutamyl-p-nitroanilide (GGPNA) to a glycylglycine (B550881) acceptor. This reaction releases p-nitroaniline (pNA), a chromogenic product that can be quantified by measuring the increase in absorbance at 418 nm.[4][19]

Materials:

-

96-well clear flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 418 nm

-

GGT Assay Buffer

-

GGT Substrate (L-γ-Glutamyl-p-nitroanilide)

-

GGT Positive Control (purified GGT enzyme)

-

pNA Standard Solution (2 mM)

-

Samples (serum, plasma, tissue homogenates, or cell lysates)

Procedure:

-

Standard Curve Preparation:

-

Sample Preparation:

-

Serum/Plasma: Can often be used directly. Dilute with GGT Assay Buffer if high activity is expected.[4]

-

Tissue Homogenates: Homogenize tissue in ice-cold GGT Assay Buffer (e.g., 10 mg tissue in 200 µL buffer). Centrifuge at 13,000 x g for 10 minutes at 4°C to remove insoluble material.[4][19]

-

Cell Lysates: Lyse cells in ice-cold GGT Assay Buffer. Centrifuge to pellet cell debris.[11]

-

Add 10 µL of the prepared sample to the appropriate wells. It is recommended to test several dilutions for unknown samples.[4]

-

-

Reaction Initiation and Measurement:

-

Prepare a GGT Substrate Mix according to the manufacturer's instructions (typically by dissolving the substrate in the assay buffer).[4]

-

Add 90 µL of the GGT Substrate Mix to each sample and positive control well.[4]

-

Incubate the plate at 37°C.[4]

-

Measure the absorbance at 418 nm in a kinetic mode (e.g., every 3-5 minutes) or as an endpoint assay with an initial and final reading.[4][19]

-

-

Calculation:

-

Plot the absorbance values for the pNA standards to create a standard curve.

-

Calculate the change in absorbance (ΔOD) for each sample.

-

Use the standard curve to determine the amount of pNA generated (in nmol) in the given time.[4]

-

GGT activity is typically expressed as units per liter (U/L), where one unit is the amount of enzyme that generates 1.0 µmol of pNA per minute at 37°C.[4]

-

Quantification of this compound by HPLC

High-performance liquid chromatography (HPLC) is a sensitive and robust method for the simultaneous determination of various aminothiols, including Cys-Gly.[20]

Principle: Plasma aminothiols are first reduced to their free thiol forms. They are then derivatized with a fluorescent agent, separated by reverse-phase HPLC, and detected using a fluorescence detector.[20]

Materials:

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 column

-

Tris-(2-carboxyethyl)-phosphine hydrochloride (TCEP) for reduction

-

Trichloroacetic acid (TCA) for protein precipitation

-

Ammonium-7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonic acid (SBD-F) for derivatization

-

Internal standard (e.g., 2-mercaptopropionylglycine)

-

Mobile phases (e.g., acetate (B1210297) buffer and methanol)

-

Standards for Cys-Gly and other aminothiols

Procedure:

-

Sample Preparation:

-

Derivatization:

-

Transfer 50 µL of the supernatant to a new tube.

-

Add 10 µL of 1.55 M NaOH, 125 µL of borate (B1201080) buffer (pH 9.5), and 50 µL of SBD-F solution (1 g/L in borate buffer).[20]

-

Incubate at 60°C for 1 hour.[20]

-

-

HPLC Analysis:

-

Quantification:

-

Prepare a calibration curve using standards of known concentrations.

-

Calculate the concentration of Cys-Gly in the samples based on the peak areas relative to the internal standard and the calibration curve.

-

Signaling Pathways and Experimental Workflows

The GGT-Cys-Gly axis is implicated in various signaling pathways, particularly in the context of cancer progression and drug resistance.

GGT and Cancer-Related Signaling Pathways

Elevated GGT expression in cancer cells has been linked to the activation of several pro-survival and pro-proliferative signaling pathways, including KRAS, SRC, and PKCA.[6]

Figure 2: GGT's Influence on Cancer Signaling.

Experimental Workflow: Investigating GGT's Role in Drug Resistance

A typical experimental workflow to assess the contribution of GGT to chemotherapy resistance in cancer cells is outlined below.

Figure 3: GGT and Drug Resistance Workflow.

Conclusion

The interplay between this compound and gamma-glutamyl transpeptidase activity is a cornerstone of cellular redox biology with profound implications for human health and disease. GGT's role in cleaving extracellular glutathione to provide cysteine for intracellular glutathione synthesis highlights its importance in maintaining antioxidant defenses. The aberrant activity of GGT and the resulting alterations in this compound levels are increasingly recognized as biomarkers and potential therapeutic targets in a variety of diseases, from liver and cardiovascular disorders to cancer. The methodologies and data presented in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of modulating this critical biochemical axis. As our understanding of the nuanced roles of GGT and its metabolic products in cellular signaling and disease progression deepens, so too will our ability to develop novel and effective therapeutic strategies.

References

- 1. PKC alpha - Wikipedia [en.wikipedia.org]

- 2. Gamma-Glutamyl Transpeptidase: Redox Regulation and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Correlation Between Gamma-Glutamyl Transferase Activity and Glutathione Levels in Molecular Subgroups of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sinobiological.com [sinobiological.com]

- 6. mdpi.com [mdpi.com]

- 7. bosterbio.com [bosterbio.com]

- 8. emedicine.medscape.com [emedicine.medscape.com]

- 9. Inhibition of human gamma-glutamyl transpeptidase: development of more potent, physiologically relevant, uncompetitive inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. GraphViz Examples and Tutorial [graphs.grevian.org]

- 16. Characteristics of peripheral blood Gamma-glutamyl transferase in different liver diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ahajournals.org [ahajournals.org]

- 18. Prospective study of serum cysteine and cysteinylglycine and cancer of the head and neck, esophagus, and stomach in a cohort of male smokers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Src signaling in cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Scientific History of Cysteine-Glycine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteine-glycine (Cys-Gly), a dipeptide composed of the amino acids cysteine and glycine (B1666218), is a crucial intermediate in the metabolism of glutathione (B108866) (GSH), a primary cellular antioxidant. While the discoveries of its constituent amino acids, cysteine and glycine, date back to the early 19th century, the scientific history of the dipeptide itself is intricately linked to the elucidation of the metabolic pathways of glutathione. This guide provides a comprehensive overview of the discovery, scientific history, and key experimental methodologies related to this compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and Early Scientific History

The direct "discovery" of this compound as an isolated and characterized molecule is not marked by a single seminal publication as with many fundamental molecules. Instead, its identification emerged from the intensive study of glutathione metabolism in the mid-20th century.

Early Insights from Glutathione Research:

The journey to understanding this compound began with the study of its parent molecule, glutathione. While the amino acid glycine was discovered in 1820 and cysteine in 1884, the focus of early biochemists was on larger, more complex proteins.

A pivotal moment in understanding the enzymatic handling of glutathione metabolites came from the work of Olson and Binkley in 1950 , who detailed the enzymatic hydrolysis of cysteinylglycine (B43971) by liver and kidney preparations. Their work on "cysteinylglycinase" activity demonstrated the existence of a specific dipeptidase responsible for cleaving Cys-Gly into its constituent amino acids, a crucial step in the salvage pathway for glutathione synthesis. This research implied that this compound was a known substrate, suggesting its prior identification, likely as a product of glutathione breakdown.

Further solidifying its place in the metabolic landscape, Holleman in 1954 described the "Synthesis of glutathione and cysteinylglycine by soluble enzymes of rat liver." This study provided early evidence for the enzymatic machinery capable of producing this dipeptide, further cementing its role as a key intermediate in the γ-glutamyl cycle.

These early investigations laid the groundwork for recognizing this compound not merely as a breakdown product but as a dynamic metabolite with its own biochemical significance.

Biochemical Formation and Metabolism

This compound is primarily formed through the catabolism of extracellular glutathione by the enzyme gamma-glutamyl transpeptidase (GGT) . GGT is a membrane-bound enzyme that cleaves the γ-glutamyl bond of glutathione, transferring the glutamyl group to an acceptor molecule (often another amino acid or peptide) and releasing cysteinyl-glycine.[1]

The dipeptide is then further metabolized by dipeptidases, which hydrolyze the peptide bond to release free cysteine and glycine. These amino acids can then be transported into cells and utilized for the resynthesis of intracellular glutathione.

Role in Cellular Signaling and Redox Homeostasis

Beyond its role as a metabolic intermediate, this compound is increasingly recognized for its involvement in cellular signaling, particularly in redox homeostasis. The free thiol group of the cysteine residue makes the dipeptide highly reactive and capable of participating in redox reactions.

Pro-oxidant Activity: Under certain conditions, particularly in the presence of transition metal ions, this compound can exhibit pro-oxidant activity. This involves the auto-oxidation of its thiol group, leading to the generation of reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide. This pro-oxidant nature is thought to contribute to some of the biological effects associated with high GGT activity.

S-thiolation: this compound can form mixed disulfides with protein thiols, a post-translational modification known as S-thiolation or, more specifically, S-cysteinylglycylation. This process can alter the structure and function of the modified proteins, thereby influencing various signaling pathways.

References

The Pivotal Role of Cysteine-Glycine in Cellular Redox Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular redox homeostasis is a delicate balance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems. A central player in this intricate network is the tripeptide glutathione (B108866) (GSH), the most abundant non-protein thiol in mammalian cells. While the importance of GSH is well-established, the role of its precursor dipeptide, cysteine-glycine (Cys-Gly), is often understated. This technical guide provides an in-depth exploration of the synthesis, transport, and multifaceted functions of Cys-Gly in maintaining cellular redox balance. We will delve into the enzymatic machinery governing its metabolism, its critical contribution to GSH synthesis, and its influence on key redox-sensitive signaling pathways. This document aims to serve as a comprehensive resource for researchers and professionals in drug development, highlighting Cys-Gly metabolism as a potential therapeutic target for a host of pathologies underpinned by oxidative stress.

Introduction: The Glutathione-Centric View of Redox Homeostasis

Cellular viability and function are intrinsically linked to the maintenance of a reducing intracellular environment. Oxidative stress, characterized by an overabundance of ROS, can inflict damage upon vital macromolecules, including lipids, proteins, and nucleic acids, thereby contributing to the pathogenesis of numerous diseases such as neurodegenerative disorders, cardiovascular diseases, and cancer.

The glutathione system represents a primary line of defense against oxidative insults. Glutathione exists in both a reduced (GSH) and an oxidized (GSSG) state, and the ratio of GSH to GSSG is a critical indicator of cellular redox status.[1] GSH exerts its protective effects through various mechanisms, including the direct scavenging of free radicals, the detoxification of xenobiotics, and by serving as a cofactor for antioxidant enzymes like glutathione peroxidases.[1]

The synthesis of GSH is a two-step enzymatic process that requires the amino acids glutamate (B1630785), cysteine, and glycine (B1666218).[2] The availability of cysteine is often the rate-limiting factor in this pathway, making the mechanisms that supply cysteine to the cell of paramount importance for maintaining redox homeostasis.[3] This is where the dipeptide this compound emerges as a key player.

The Metabolism of this compound: A Cycle of Breakdown and Renewal

This compound is not synthesized directly within the cell but is rather a product of the catabolism of extracellular glutathione. This process, often referred to as the γ-glutamyl cycle, ensures the salvage of the constituent amino acids of GSH.

Generation of this compound via γ-Glutamyl Transpeptidase (GGT)

The enzyme γ-glutamyl transpeptidase (GGT) is an extracellular membrane-bound enzyme that initiates the breakdown of GSH. GGT cleaves the γ-glutamyl bond between glutamate and cysteine, releasing glutamate and the dipeptide this compound.[4][5]

Reaction: Glutathione + Amino Acid (acceptor) --(GGT)--> γ-Glutamyl-Amino Acid + this compound

Hydrolysis of this compound by Dipeptidases

Once generated, this compound is hydrolyzed by various extracellular dipeptidases into its constituent amino acids, cysteine and glycine. These amino acids can then be transported into the cell to serve as precursors for the de novo synthesis of intracellular GSH.

Reaction: this compound + H₂O --(Dipeptidase)--> Cysteine + Glycine

Intracellular Resynthesis of Glutathione

Inside the cell, cysteine and glycine, along with glutamate, participate in the ATP-dependent synthesis of GSH, catalyzed by two key enzymes:

-

Glutamate-Cysteine Ligase (GCL): Catalyzes the formation of γ-glutamylcysteine from glutamate and cysteine. This is the rate-limiting step in GSH synthesis.[3]

-

Glutathione Synthetase (GS): Catalyzes the addition of glycine to γ-glutamylcysteine to form glutathione.[6]

This entire cycle highlights the indispensable role of this compound as an intermediate in the continuous process of glutathione turnover, ensuring a steady supply of precursors for intracellular antioxidant defense.

Quantitative Data on this compound and Related Metabolites

The following tables summarize key quantitative data related to this compound metabolism and its impact on cellular redox status.

| Parameter | Species | Tissue/Fluid | Concentration/Value | Reference |

| Total Cysteine | Human | Plasma | 240–360 µM | [7] |

| Total this compound | Human | Plasma | Not specified, but detectable | [8][9] |

| Total Glutathione | Human | Plasma | ~2-20 µM | [1] |

| Intracellular Glutathione | Mammalian Cells | Cytosol | 0.5–10 mM | [1] |

Table 1: Typical Concentrations of this compound and Related Thiols.

| Enzyme | Substrate | Organism/Source | K_m | V_max / k_cat | Reference |

| γ-Glutamyl Transpeptidase (GGT) | L-γ-Glutamyl-p-nitroanilide | Rat Liver | 4.4 mM | Not Specified | [10] |

| γ-Glutamyl Transpeptidase (GGT) | S-Nitrosoglutathione (GSNO) | Commercial | 0.398 ± 0.031 mM | Not Specified | [11] |

| Glutamate-Cysteine Ligase (GCL) | Cysteine | Rat Liver | 0.1–0.3 mM | Not Specified | [3] |

| Glutamate-Cysteine Ligase (GCL) | Glutamate | Rat Liver | 1.8 mM | Not Specified | [3] |

| Glutathione Synthetase (GS) | Glycine | Rat | 913 µM | 11 µmol/min/mg | [6] |

| Glutathione Synthetase (GS) | ATP | Rat | 37 µM | 11 µmol/min/mg | [6] |

| Glutathione Synthetase (GS) | γ-Glutamylcysteine | Arabidopsis thaliana | - | - | [12] |

Table 2: Kinetic Parameters of Key Enzymes in this compound and Glutathione Metabolism. Note: Kinetic parameters can vary significantly based on the enzyme source, purity, and assay conditions.

| Supplementation | Model | Outcome Measure | Effect | Reference |

| N-Acetylcysteine (NAC) + Glycine | Older Adults | Red Blood Cell GSH | Increased | [13] |

| N-Acetylcysteine (NAC) + Glycine | Older Adults | Plasma 8-OHdG (DNA damage marker) | Decreased by 57-73% | [13] |

| N-Acetylcysteine (NAC) + Glycine | Rats with Spinal Cord Injury | Spinal Cord GSH | Increased | [14] |

| N-Acetylcysteine (NAC) + Glycine | Rats with Spinal Cord Injury | Spinal Cord MDA (lipid peroxidation marker) | Decreased | [14] |

| Glycine | Rats with Alcohol-Induced Liver Injury | Erythrocyte Lipid Peroxidation | Decreased | [15] |

| Glycine | Rats with Alcohol-Induced Liver Injury | Erythrocyte GSH, SOD, CAT, GPx | Increased | [15] |

| L-Cysteine | Zucker Diabetic Rats | Hepatic NF-κB activation | Inhibited | [16] |

Table 3: Effects of Cysteine and Glycine Supplementation on Redox Markers.